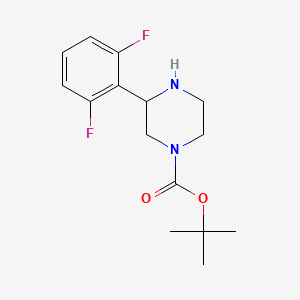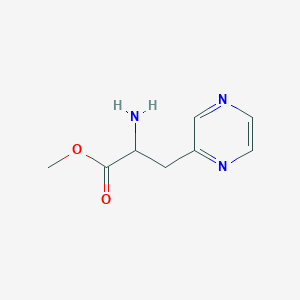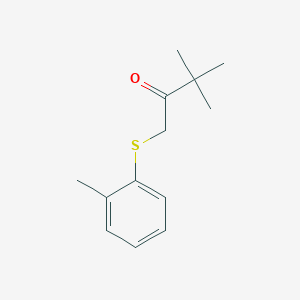
3,3-Dimethyl-1-(o-tolylthio)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(o-tolylthio)butan-2-one is an organic compound with the molecular formula C13H18OS. It is a ketone with a thioether functional group, making it a versatile compound in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(o-tolylthio)butan-2-one typically involves the reaction of 3,3-dimethyl-2-butanone with o-tolylthiol under acidic or basic conditions. The reaction proceeds through the formation of a thioether linkage between the ketone and the thiol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-(o-tolylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Compounds with different nucleophilic groups replacing the o-tolyl group.
Applications De Recherche Scientifique
3,3-Dimethyl-1-(o-tolylthio)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-(o-tolylthio)butan-2-one involves its interaction with various molecular targets. The thioether group can interact with biological molecules, potentially disrupting their normal function. The ketone group can also participate in reactions with nucleophiles, leading to the formation of new compounds with biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-butanol: A structural analogue with similar chemical properties but different functional groups.
3,3-Dimethyl-2-butanone: A ketone with similar structural features but lacking the thioether group.
Uniqueness
3,3-Dimethyl-1-(o-tolylthio)butan-2-one is unique due to the presence of both a ketone and a thioether group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C13H18OS |
|---|---|
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
3,3-dimethyl-1-(2-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10-7-5-6-8-11(10)15-9-12(14)13(2,3)4/h5-8H,9H2,1-4H3 |
Clé InChI |
FZOSLTKSBNRGTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1SCC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)
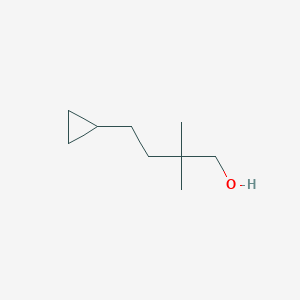
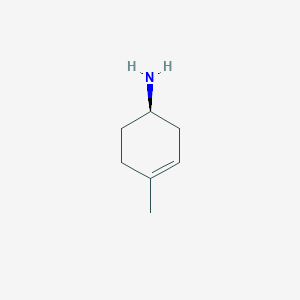
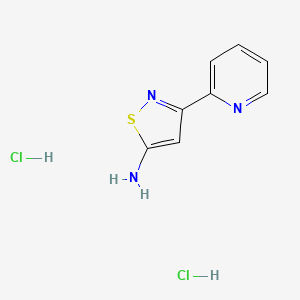
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13563730.png)
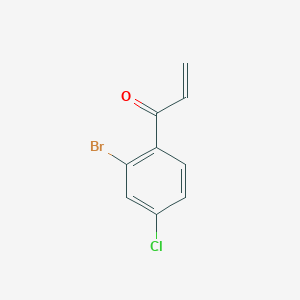
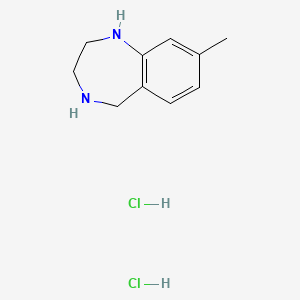
![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid](/img/structure/B13563754.png)
![2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13563757.png)
![5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)
![Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)
